molecular formula C10H14O2 B12341058 (S)-3-sec-Butoxy-phenol

(S)-3-sec-Butoxy-phenol

Cat. No.: B12341058
M. Wt: 166.22 g/mol
InChI Key: HNXVJJAJNHHWGM-QMMMGPOBSA-N
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Description

3-[(2S)-butan-2-yloxy]phenol is a phenolic compound characterized by the presence of a butan-2-yloxy group attached to the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 3-[(2S)-butan-2-yloxy]phenol imparts specific properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-butan-2-yloxy]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a butan-2-yloxy group. This reaction typically requires a base, such as sodium hydroxide, to facilitate the substitution. Another method involves the metal-catalyzed cross-coupling reaction, where a phenol derivative is coupled with a butan-2-yloxy group using a palladium or nickel catalyst .

Industrial Production Methods

Industrial production of 3-[(2S)-butan-2-yloxy]phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-butan-2-yloxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halogenated derivatives

Mechanism of Action

The mechanism of action of 3-[(2S)-butan-2-yloxy]phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-butan-2-yloxy]phenol is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical and biological properties not found in simpler phenolic compounds

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-[(2S)-butan-2-yl]oxyphenol

InChI

InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,11H,3H2,1-2H3/t8-/m0/s1

InChI Key

HNXVJJAJNHHWGM-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H](C)OC1=CC=CC(=C1)O

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)O

Origin of Product

United States

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